N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIJPFQMMFRZMP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Standard Condensation Reaction Parameters
| Parameter | Specification |
|---|---|
| Molar Ratio (Aniline:Acid Chloride) | 1:1.1 |
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → RT, 2–4 hours |
| Yield | 85–90% (crude), >98% (purified) |
Microwave-assisted synthesis significantly accelerates this process. Using phosphorus trichloride (PCl₃) in chlorobenzene under 150 W irradiation reduces reaction time to 20 minutes while maintaining 95% yield. This method minimizes side products like N-acylurea derivatives, which commonly form under prolonged thermal conditions.
Halogenation and Intermediate Functionalization
Halogenation of precursor molecules often precedes enamide formation. A high-yield protocol involves 2-bromo-5-chlorophenol as a starting material. Treatment with methyl iodide and potassium carbonate in DMF at 60°C for 2 hours produces 2-bromo-5-chloroanisole (97% yield), which is subsequently demethylated using boron tribromide in DCM at −40°C.
Table 2: Halogenation and Demethylation Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 2h | 97% |
| Demethylation | BBr₃, DCM, −40°C → RT, 12h | 32% |
Alternative halogenation routes employ cesium carbonate and sodium chlorodifluoroacetate in DMF/water (9:1) at 100°C, achieving 98% yield for difluoromethoxy intermediates. These halogenated intermediates are critical for modulating the compound’s electronic properties and bioactivity.
Stereoselective Acylation Techniques
Recent advances leverage photochemical strategies for stereocontrol. A 2024 study demonstrated blue LED irradiation (60 W) with Na₂-eosin Y as a photocatalyst and tert-butyl peroxybenzoate (TBPB) as an oxidant. This system facilitates β-acylation of enamides with aldehydes, achieving 89% yield and >20:1 E/Z selectivity.
Table 3: Photochemical Acylation Protocol
| Component | Role/Quantity |
|---|---|
| Photocatalyst | Na₂-eosin Y (2 mol%) |
| Oxidant | TBPB (3.0 eq) |
| Light Source | 60 W Blue LED (450–455 nm) |
| Reaction Time | 12–16 hours |
| Stereoselectivity | >20:1 E/Z |
This method circumvents traditional stoichiometric reagents, offering greener synthesis with precise stereochemical outcomes. Post-reduction with sodium borohydride in MeOH/CH₂Cl₂ (2:1) quantitatively converts acylated products to secondary alcohols without epimerization.
Industrial-Scale Production Considerations
Industrial methods prioritize continuous flow systems to enhance reproducibility. A pilot-scale protocol uses microchannel reactors for the condensation step, reducing reaction time from hours to minutes. Key parameters include:
-
Residence Time : 5–7 minutes
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Temperature Gradient : 50–80°C
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Throughput : 15 kg/day
Purification integrates simulated moving bed (SMB) chromatography , achieving 99.5% purity with <0.1% residual solvents. Economic analyses suggest a 40% cost reduction compared to batch processing, primarily from reduced solvent waste and energy consumption.
Analytical Validation and Quality Control
Structural confirmation requires multimodal characterization:
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NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic vinyl protons at δ 6.85–7.25 ppm (J = 15.6 Hz, trans coupling) and amide NH at δ 8.02 ppm.
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HR-MS : Exact mass calculated for C₁₅H₁₁BrClNO ([M+H]⁺): 336.61, observed: 336.6098.
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X-ray Crystallography : Dihedral angles between aromatic rings average 47°, confirming non-planar conformation critical for biological activity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the amide group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted amides, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide exhibits significant antimicrobial and anticancer activities. It has been investigated for its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. The compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biological pathways that are crucial for cell survival and proliferation.
Antimalarial Activity
A study highlighted the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria. Among a series of derivatives, N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide demonstrated an IC50 value of 0.58 µM, indicating potent antiplasmodial activity comparable to standard treatments like chloroquine . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influence biological activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could attenuate lipopolysaccharide-induced NF-κB activation and TNF-α secretion, suggesting potential use in treating inflammatory diseases . The effectiveness of various derivatives was tested, revealing promising results that warrant further exploration.
Anticonvulsant Activity
This compound has been explored for its anticonvulsant properties in animal models of epilepsy. Its derivatives have shown efficacy in several seizure models, indicating potential as a lead compound for developing new antiepileptic drugs . The pharmacological profile suggests that modifications in the chemical structure can enhance anticonvulsant activity.
Synthesis and Production
In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves reactions with cinnamoyl chloride in the presence of bases like triethylamine, carried out under optimized conditions to enhance yield and purity. The scalability of production processes using continuous flow reactors is being explored to meet industrial demands.
Specialty Chemicals
The compound is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes. Its diverse applications make it a valuable component in various formulations across industries.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Anti-Inflammatory Activity: NF-κB Inhibition and Structural Insights
Substitution at the ortho (C2) and para (C5) positions with bulky, lipophilic groups (e.g., Br, Cl) is critical for anti-inflammatory potency. Key findings from analogs include:
- (2E)-N-(2,5-Dichlorophenyl)-3-phenylprop-2-enamide (8) : Exhibited NF-κB inhibition comparable to prednisone at 2 µM, with minimal cytotoxicity .
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (12) : Reduced TNF-α levels and showed anti-inflammatory efficacy similar to compound 8 .
- (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (15): X-ray crystallography revealed a dihedral angle of 47.0° between the aromatic rings, suggesting a non-planar conformation that may enhance target binding .
Comparison with Target Compound: The target’s 2-bromo-5-chloro substitution aligns with the preferred C(2,5)′ di-substitution pattern for anti-inflammatory activity. However, the absence of fluorine (as in compound 15) might reduce electron-withdrawing effects, slightly diminishing potency.
Table 1: Anti-Inflammatory Activity of Structural Analogs
Antimicrobial Activity: Substituent Effects on MRSA and Mycobacteria
Meta (C3) and para (C4) substitutions with electron-withdrawing groups (e.g., CF₃, NO₂) enhance antimicrobial activity:
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) : MIC = 25.9 µM against MRSA, outperforming ampicillin (MIC = 45.8 µM) .
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : MIC = 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis .
Comparison with Target Compound: The target’s ortho and para halogen substitutions (Br, Cl) are less electron-withdrawing than CF₃ or NO₂ groups, suggesting lower antimicrobial potency.
Table 2: Antimicrobial Activity of Structural Analogs
Cytotoxicity and Structural Optimization
Di-substitution at meta positions (C3, C4, or C5) with Cl or CF₃ increases cytotoxicity:
- (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (11) : IC₅₀ = 6.5 µM (THP1-Blue™ cells) .
- Compounds 10, 11, 13 (C3,4/3,5-Cl/CF₃) : Excluded from studies due to high cytotoxicity .
Comparison with Target Compound :
The target’s substitution at C2 and C5 avoids meta positions, aligning with structural trends for lower cytotoxicity. This positions it as a safer candidate compared to meta-substituted analogs.
Antimalarial Activity: Halogen Positioning
- (2E)-N-(4-Bromo-2-chlorophenyl)-3-phenylprop-2-enamide (24) : IC₅₀ = 0.58 µM against Plasmodium .
- (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (23) : IC₅₀ = 2.0–4.3 µM .
Comparison with Target Compound : The target’s 5-chloro substitution (vs. 4-bromo in compound 24) may reduce antimalarial potency due to altered halogen positioning, though direct testing is required.
Biological Activity
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide, a member of the N-arylcinnamamide class, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHBrClN
- Molecular Weight : 348.66 g/mol
- Functional Groups : Contains a bromine and chlorine substituent on the phenyl ring, contributing to its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study evaluated its effect on the NF-κB signaling pathway, a crucial mediator in inflammatory responses. The compound showed a notable inhibition of lipopolysaccharide (LPS)-induced NF-κB activation, comparable to the reference drug prednisone at similar concentrations (2 µM) .
Key Findings :
- Inhibition of NF-κB Activation : The compound reduced NF-κB activity by 10% to 27% in non-toxic concentrations.
- Reduction of TNF-α Levels : It decreased TNF-α levels by approximately 12.4%, indicating a potential mechanism for its anti-inflammatory effects .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). While most derivatives showed limited activity, some demonstrated significant effects against MRSA isolates .
Minimum Inhibitory Concentration (MIC) :
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | >20 | Limited |
| Compound 10 (R = 3-F-4-CF3) | 8 | Significant |
The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific molecular targets. It may interact with enzymes or receptors that play roles in inflammatory pathways and microbial resistance mechanisms .
Proposed Mechanisms:
- Inhibition of NF-κB Pathway : By preventing the nuclear translocation of NF-κB, it reduces the transcription of pro-inflammatory cytokines.
- Direct Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Evaluation :
Q & A
Q. What are the established synthetic routes for N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide, and what key reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via coupling reactions. A common approach involves the condensation of 3-phenylprop-2-enoyl chloride with 2-bromo-5-chloroaniline under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction temperature (optimized at 0–5°C to minimize hydrolysis) and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for achieving yields >75% . Alternative routes, such as palladium-catalyzed cross-coupling, are noted for halogen retention but require careful control of catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to avoid dehalogenation side reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR : The aromatic protons (2-bromo-5-chlorophenyl group) exhibit distinct splitting patterns due to substituent electronegativity. For example, the para-chloro proton resonates near δ 7.3 ppm (doublet, J = 8.5 Hz), while the ortho-bromo substituent deshields adjacent protons to δ 7.8 ppm (doublet of doublets) .
- IR Spectroscopy : Confirm the amide bond via C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ is expected at m/z 338.9 (C₁₅H₁₀BrClNO), with fragmentation patterns showing loss of Br (Δm/z = 79.9) and CO (Δm/z = 28) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize halogen-related side products (e.g., dehalogenation or cross-coupling byproducts)?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance reactivity and halogen retention. Lower temperatures (50°C) reduce undesired C–Br bond cleavage .
- Additive Use : Introduce ligands like XPhos (2 mol%) to stabilize intermediates and suppress β-hydride elimination, a common pathway for dehalogenation .
- Byproduct Analysis : Employ HPLC-MS to detect impurities (e.g., N-(5-chlorophenyl)-3-phenylprop-2-enamide, m/z 259.1) and adjust reaction stoichiometry accordingly .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns or integration errors) be resolved for this compound?
Methodological Answer:
- 2D NMR Techniques : Use COSY to identify coupling between adjacent protons (e.g., vinyl Hα and Hβ at δ 6.5–7.1 ppm) and HSQC to correlate 13C–1H signals, clarifying overlapping peaks .
- Variable Temperature NMR : Heating to 40°C may simplify spectra by averaging conformational isomers (e.g., amide rotamers) .
- Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using X-ray crystallography data (e.g., bond angles from similar structures in Acta Cryst. E ).
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution at the para-chloro position. Fukui indices can predict sites for nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the acrylamide moiety’s hydrogen-bonding potential .
- Reactivity Screening : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
